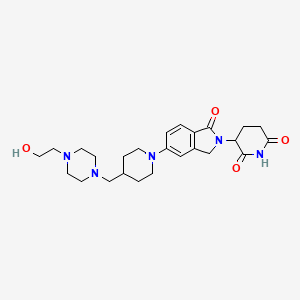
E3 Ligase Ligand-linker Conjugate 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 3 is a synthetic compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 3 involves several steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. The synthetic routes typically involve:
Activation of the E3 Ligase Ligand: The ligand is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Linker Attachment: The activated ligand is then reacted with a linker molecule, often a polyethylene glycol (PEG) derivative, under mild conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the activation and conjugation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 3 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of target proteins, facilitated by the formation of a ternary complex with the E3 ligase and the target protein.
Hydrolysis: The conjugate can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker
Common Reagents and Conditions
Ubiquitination: Requires the presence of ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and ATP.
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions
Major Products
The major products formed from these reactions include ubiquitinated target proteins and, in the case of hydrolysis, the cleaved linker and ligand .
科学研究应用
E3 Ligase Ligand-linker Conjugate 3 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases such as cancer by targeting and degrading oncogenic proteins.
Industry: Used in the production of PROTAC-based drugs and research tools
作用机制
E3 Ligase Ligand-linker Conjugate 3 exerts its effects through the ubiquitin-proteasome system. The mechanism involves:
Ternary Complex Formation: The conjugate binds to both the E3 ligase and the target protein, forming a ternary complex.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
Proteasomal Degradation: The ubiquitinated target protein is recognized and degraded by the 26S proteasome
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 3 can be compared with other similar compounds, such as:
Cereblon Ligand-linker Conjugates: These conjugates use cereblon as the E3 ligase ligand and are commonly used in PROTACs.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These conjugates use VHL as the E3 ligase ligand and are also widely used in PROTAC technology
Uniqueness
This compound is unique due to its specific ligand and linker combination, which provides distinct binding affinities and degradation efficiencies compared to other conjugates .
属性
分子式 |
C25H35N5O4 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
3-[6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H35N5O4/c31-14-13-27-9-11-28(12-10-27)16-18-5-7-29(8-6-18)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33) |
InChI 键 |
UKINKXYDZDBEOP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CN5CCN(CC5)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



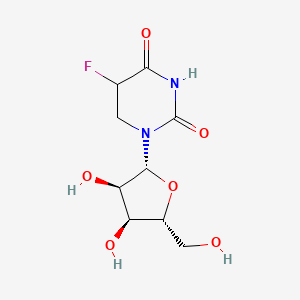
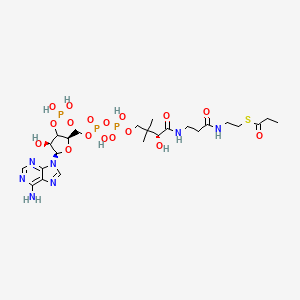
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)

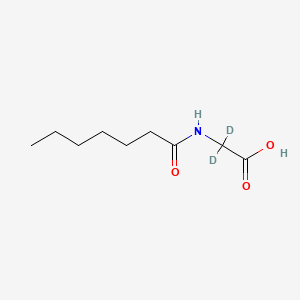
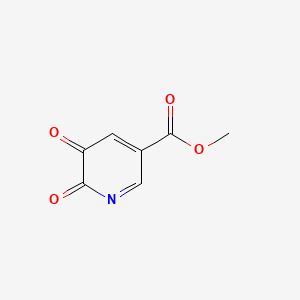

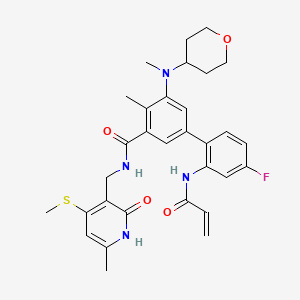
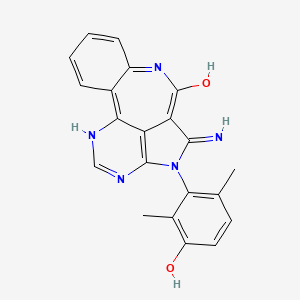

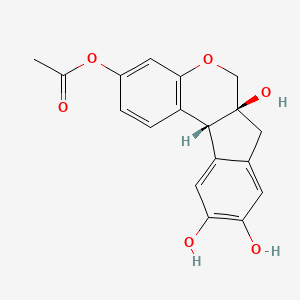
![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
